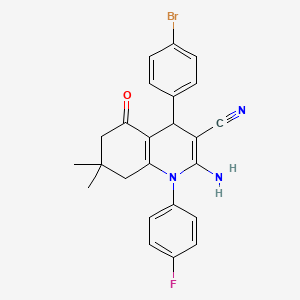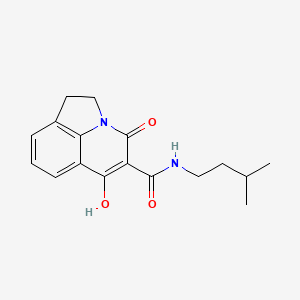
Sodium (4-bromophenyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-bromophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a white to off-white powder that is used as a reagent in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles .
Preparation Methods
The synthesis of sodium (4-bromophenyl)methanesulfinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a reducing agent in the presence of a base. One common method includes the use of hydrazine hydrate and sodium carbonate in an aqueous medium . The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride reduction and subsequent purification steps.
Chemical Reactions Analysis
Sodium (4-bromophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium (4-bromophenyl)methanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium (4-bromophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This process is facilitated by the presence of a suitable base and solvent, which help to stabilize the intermediate species and promote the reaction .
Comparison with Similar Compounds
Sodium (4-bromophenyl)methanesulfinate can be compared with other similar compounds such as:
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogenation .
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;(4-bromophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
PVQCSNDPWWZSFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
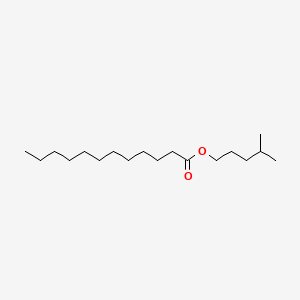
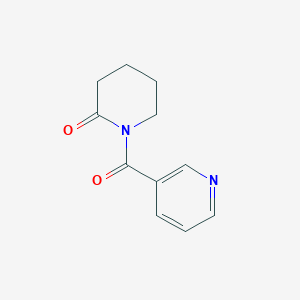
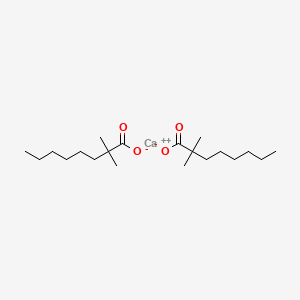
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)

![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
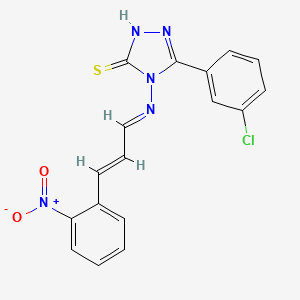
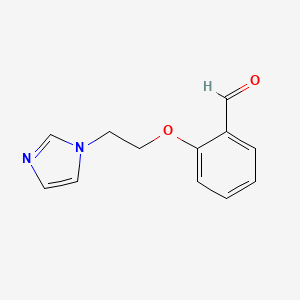
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)
